molecular formula C19H18Cl2N2 B12481066 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}cyclopropanamine

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}cyclopropanamine

Cat. No.: B12481066
M. Wt: 345.3 g/mol
InChI Key: ZOAOKMNFHDYIQW-UHFFFAOYSA-N
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Description

N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the 2,4-Dichlorophenyl Group:

    Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through a Simmons-Smith reaction using diiodomethane and zinc-copper couple.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)CYCLOPROPANAMINE is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C19H18Cl2N2

Molecular Weight

345.3 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C19H18Cl2N2/c20-15-6-5-13(18(21)9-15)11-23-12-14(10-22-16-7-8-16)17-3-1-2-4-19(17)23/h1-6,9,12,16,22H,7-8,10-11H2

InChI Key

ZOAOKMNFHDYIQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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